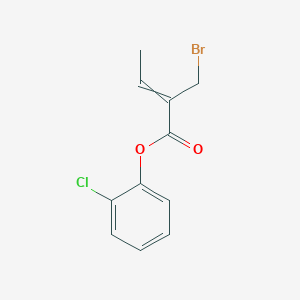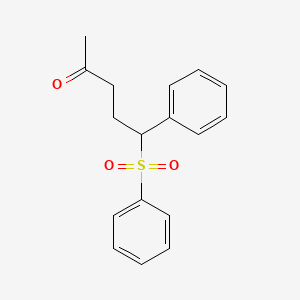
5-(Benzenesulfonyl)-5-phenylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzenesulfonyl)-5-phenylpentan-2-one is an organic compound characterized by the presence of both benzenesulfonyl and phenyl groups attached to a pentan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-5-phenylpentan-2-one typically involves the reaction of benzenesulfonyl chloride with a suitable ketone precursor under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to facilitate the sulfonylation reaction . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires careful temperature control to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, allowing for the production of large quantities of the compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzenesulfonyl)-5-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine or chlorine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenesulfonic acid derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
5-(Benzenesulfonyl)-5-phenylpentan-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Benzenesulfonyl)-5-phenylpentan-2-one involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Shares the sulfonyl group but lacks the ketone and phenylpentan backbone.
Phenylsulfonyl chloride: Similar sulfonyl group but different overall structure.
Diphenyl sulfone: Contains two phenyl groups attached to a sulfonyl group, differing in structure and reactivity.
Uniqueness
This detailed article provides a comprehensive overview of 5-(Benzenesulfonyl)-5-phenylpentan-2-one, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
62692-49-3 |
|---|---|
Fórmula molecular |
C17H18O3S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
5-(benzenesulfonyl)-5-phenylpentan-2-one |
InChI |
InChI=1S/C17H18O3S/c1-14(18)12-13-17(15-8-4-2-5-9-15)21(19,20)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 |
Clave InChI |
YNNYOQDDHURUAG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


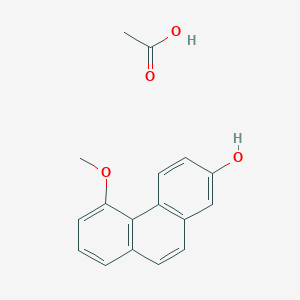
![1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14514277.png)
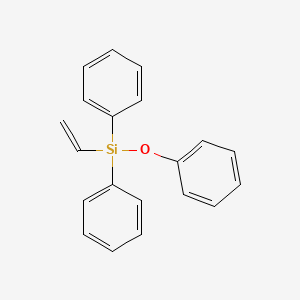
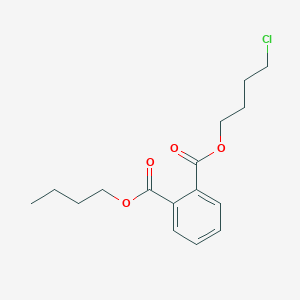

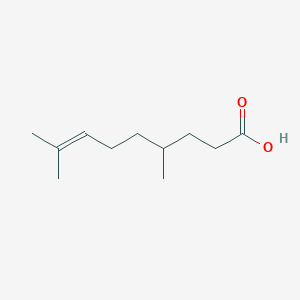
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}ethane-1-sulfonic acid](/img/structure/B14514302.png)
![Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14514308.png)
![2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid](/img/structure/B14514316.png)
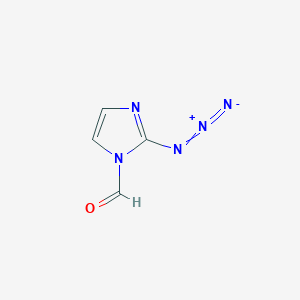
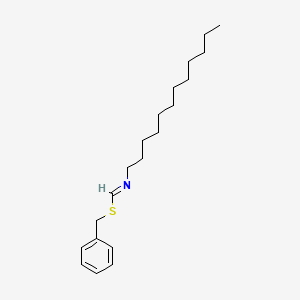
![Methyl 3-[bis(diethylamino)phosphoryl]propanoate](/img/structure/B14514349.png)
